molecular formula C29H30N2O4 B11674506 3-(3,4-dimethoxyphenyl)-11-(3-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

3-(3,4-dimethoxyphenyl)-11-(3-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one

Cat. No.: B11674506
M. Wt: 470.6 g/mol
InChI Key: SCPMDXUGAGCOIG-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-11-(3-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound with potential applications in various scientific fields. This compound features a dibenzo[b,e][1,4]diazepin-1-one core, which is a bicyclic structure containing nitrogen atoms, and is substituted with dimethoxy and ethoxy phenyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethoxyphenyl)-11-(3-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The starting materials often include substituted benzene derivatives and amines. The key steps may involve:

    Formation of the dibenzo[b,e][1,4]diazepin-1-one core: This can be achieved through cyclization reactions involving appropriate precursors.

    Substitution reactions: Introduction of the dimethoxy and ethoxy groups on the phenyl rings can be carried out using electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxyphenyl)-11-(3-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: May serve as a probe or ligand in biochemical studies.

    Medicine: Potential therapeutic applications due to its structural similarity to bioactive compounds.

    Industry: Could be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethoxyphenyl)-11-(3-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenylboronic acid: Shares the dimethoxyphenyl group but has different functional groups and applications.

    1-(3,4-Dimethoxyphenyl)-4,4-dimethyl-1,3-pentanedione: Another compound with a dimethoxyphenyl group, used in different chemical contexts.

Uniqueness

3-(3,4-Dimethoxyphenyl)-11-(3-ethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific dibenzo[b,e][1,4]diazepin-1-one core and the combination of dimethoxy and ethoxy substituents. This unique structure may confer distinct chemical and biological properties, making it valuable for specialized applications.

Properties

Molecular Formula

C29H30N2O4

Molecular Weight

470.6 g/mol

IUPAC Name

9-(3,4-dimethoxyphenyl)-6-(3-ethoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one

InChI

InChI=1S/C29H30N2O4/c1-4-35-21-9-7-8-19(14-21)29-28-24(30-22-10-5-6-11-23(22)31-29)15-20(16-25(28)32)18-12-13-26(33-2)27(17-18)34-3/h5-14,17,20,29-31H,4,15-16H2,1-3H3

InChI Key

SCPMDXUGAGCOIG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1)C2C3=C(CC(CC3=O)C4=CC(=C(C=C4)OC)OC)NC5=CC=CC=C5N2

Origin of Product

United States

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